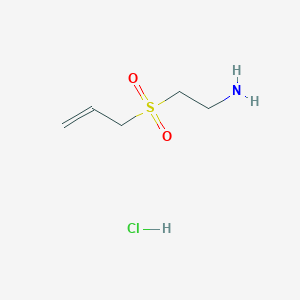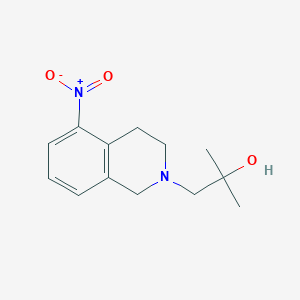![molecular formula C11H21NO4 B1378863 2-({[(叔丁氧基)羰基]氨基}甲基)-2-甲基丁酸 CAS No. 1423031-71-3](/img/structure/B1378863.png)
2-({[(叔丁氧基)羰基]氨基}甲基)-2-甲基丁酸
描述
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid is an organic compound with the molecular formula C11H21NO4. It is a derivative of butanoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
科学研究应用
Chemistry
In organic chemistry, 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid is widely used as a building block for the synthesis of peptides and other complex molecules. Its stability under various reaction conditions makes it a valuable intermediate in multi-step syntheses.
Biology
In biological research, this compound is used in the synthesis of peptide-based drugs and probes. Its ability to protect amino groups during peptide synthesis is crucial for the selective formation of peptide bonds.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The Boc-protected amine group allows for the selective modification of the molecule, enabling the development of novel drugs with improved efficacy and reduced side effects.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of active pharmaceutical ingredients (APIs). Its role as a protecting group helps in the efficient production of complex drug molecules.
作用机制
Target of Action
It is a derivative of valine, an essential amino acid . Amino acids and their derivatives are known to influence the secretion of anabolic hormones and supply fuel during exercise .
Mode of Action
As a derivative of valine, it may interact with biological systems in a similar manner to other amino acids and their derivatives .
Biochemical Pathways
Amino acids and their derivatives are known to play crucial roles in various biochemical pathways, including protein synthesis and energy production .
Pharmacokinetics
As a derivative of valine, it is likely to share similar pharmacokinetic properties with other amino acids and their derivatives .
Result of Action
As a derivative of valine, it may contribute to processes such as muscle growth and repair, energy production, and the regulation of blood sugar levels .
生化分析
Biochemical Properties
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as transaminases, which catalyze the transfer of amino groups from amino acids to keto acids. This compound also interacts with other biomolecules, influencing the secretion of anabolic hormones and the supply of fuel during exercise . These interactions are essential for maintaining various physiological processes and enhancing mental performance during stress-related tasks .
Cellular Effects
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the secretion of anabolic hormones, which play a crucial role in muscle growth and repair . Additionally, this compound can affect mental performance during stress-related tasks by influencing neurotransmitter levels and other cellular processes .
Molecular Mechanism
The molecular mechanism of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid involves its interaction with enzymes and other biomolecules. It acts as a substrate for transaminases, facilitating the transfer of amino groups and contributing to the synthesis of peptides and proteins. The compound’s tert-butoxycarbonyl group can be removed under acidic conditions, allowing it to participate in various biochemical reactions . This deprotection process is crucial for its role in peptide synthesis and other applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . It is generally stable at room temperature but may degrade under extreme conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling to maintain its efficacy .
Dosage Effects in Animal Models
The effects of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid vary with different dosages in animal models. At lower doses, it has been shown to enhance muscle growth and improve mental performance . At higher doses, it may exhibit toxic or adverse effects, such as liver damage or metabolic disturbances . Understanding the dosage effects is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid is involved in various metabolic pathways, including amino acid metabolism and peptide synthesis . It interacts with enzymes such as transaminases and other cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for maintaining cellular homeostasis and supporting various physiological processes.
Transport and Distribution
Within cells and tissues, 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects. Understanding its transport and distribution is crucial for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid is influenced by targeting signals and post-translational modifications . It is typically localized in specific compartments or organelles, where it can interact with enzymes and other biomolecules to exert its effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid typically involves the following steps:
-
Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine.
R-NH2+Boc-Cl→R-NH-Boc+HCl
-
Alkylation: : The Boc-protected amine is then alkylated with a suitable alkyl halide, such as methyl iodide, under basic conditions to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically affecting the methyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can be performed on the carboxyl group to yield alcohols. Lithium aluminum hydride (LiAlH4) is a common reducing agent used for this purpose.
-
Substitution: : The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups. This is often achieved using strong nucleophiles like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaN3 in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of azides or other substituted amines.
相似化合物的比较
Similar Compounds
N-Boc-glycine: Another Boc-protected amino acid used in peptide synthesis.
N-Boc-alanine: Similar in structure but with a different side chain.
N-Boc-leucine: Features a larger, branched side chain compared to 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid.
Uniqueness
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the methylbutanoic acid backbone. This combination allows for versatile applications in both synthetic and medicinal chemistry, making it a valuable compound in various research and industrial contexts.
属性
IUPAC Name |
2-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-11(5,8(13)14)7-12-9(15)16-10(2,3)4/h6-7H2,1-5H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUXPDHPZUFZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


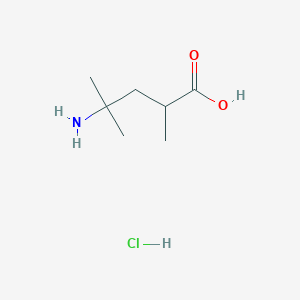
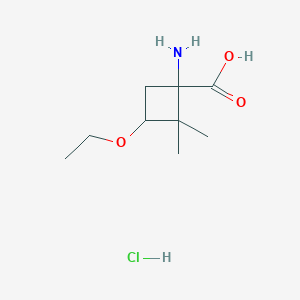
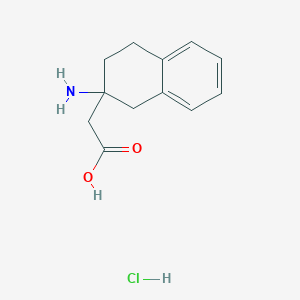
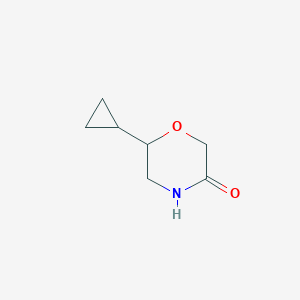
![3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B1378787.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B1378788.png)
![3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B1378789.png)
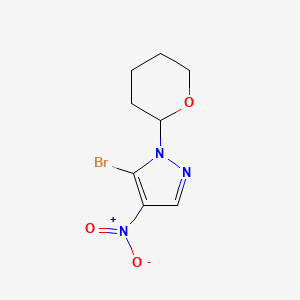
![2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1378794.png)
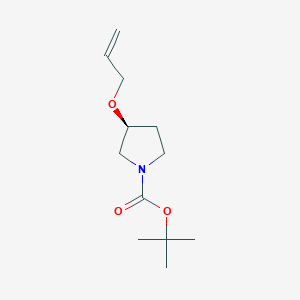
![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine](/img/structure/B1378798.png)
![4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene](/img/structure/B1378800.png)
